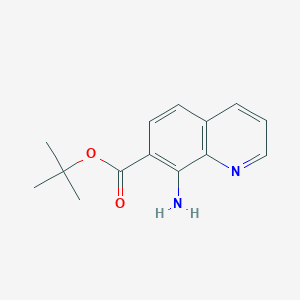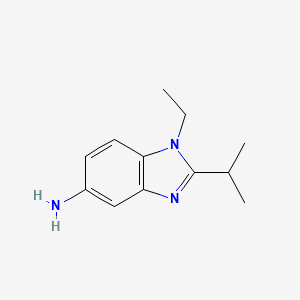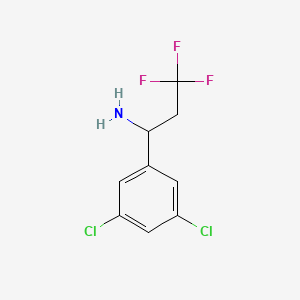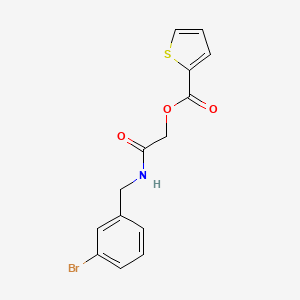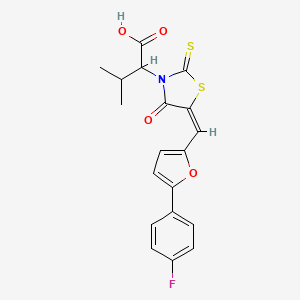![molecular formula C14H14OS B2787293 (1S)-1-[4-(phenylsulfanyl)phenyl]ethan-1-ol CAS No. 1344923-24-5](/img/structure/B2787293.png)
(1S)-1-[4-(phenylsulfanyl)phenyl]ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-1-[4-(phenylsulfanyl)phenyl]ethan-1-ol is an organic compound that features a phenylsulfanyl group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[4-(phenylsulfanyl)phenyl]ethan-1-ol typically involves the following steps:
Formation of the Phenylsulfanyl Group: This can be achieved by reacting thiophenol with a halogenated benzene derivative under basic conditions to form the phenylsulfanyl group.
Attachment to the Phenyl Ring: The phenylsulfanyl group is then attached to a phenyl ring through a nucleophilic aromatic substitution reaction.
Formation of the Ethan-1-ol Moiety: The final step involves the reduction of a corresponding ketone or aldehyde to form the ethan-1-ol group. This can be done using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. Catalysts and continuous flow reactors may be employed to enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
(1S)-1-[4-(phenylsulfanyl)phenyl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form a corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The phenylsulfanyl group can be reduced to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The phenylsulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or alkoxides.
Major Products Formed
Oxidation: Corresponding ketone or aldehyde.
Reduction: Thiol group.
Substitution: Various substituted phenyl derivatives.
科学研究应用
(1S)-1-[4-(phenylsulfanyl)phenyl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (1S)-1-[4-(phenylsulfanyl)phenyl]ethan-1-ol involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with biological macromolecules, potentially inhibiting or modulating their activity. The ethan-1-ol moiety may also contribute to the compound’s overall biological activity by affecting its solubility and membrane permeability.
相似化合物的比较
Similar Compounds
(1S)-1-[4-(methylsulfanyl)phenyl]ethan-1-ol: Similar structure but with a methylsulfanyl group instead of a phenylsulfanyl group.
(1S)-1-[4-(phenylsulfonyl)phenyl]ethan-1-ol: Contains a phenylsulfonyl group instead of a phenylsulfanyl group.
(1S)-1-[4-(phenylthio)phenyl]ethan-1-ol: Features a phenylthio group instead of a phenylsulfanyl group.
Uniqueness
(1S)-1-[4-(phenylsulfanyl)phenyl]ethan-1-ol is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties compared to its analogs
属性
IUPAC Name |
(1S)-1-(4-phenylsulfanylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14OS/c1-11(15)12-7-9-14(10-8-12)16-13-5-3-2-4-6-13/h2-11,15H,1H3/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHMPJXXFCFXTH-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)SC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)SC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine](/img/structure/B2787210.png)

![N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]acetamide](/img/structure/B2787213.png)
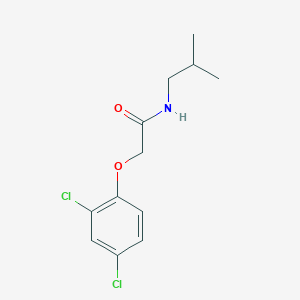
![7-bromo-1H-pyrazolo[4,3-c]pyridin-4-amine](/img/structure/B2787215.png)
![1-{[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-2-one](/img/structure/B2787217.png)

![8-(2,5-dimethoxyphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2787223.png)
